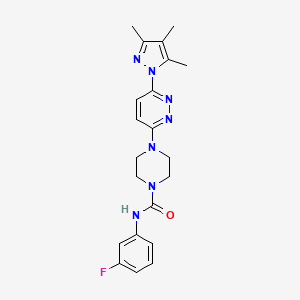

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide

描述

属性

IUPAC Name |

N-(3-fluorophenyl)-4-[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24FN7O/c1-14-15(2)26-29(16(14)3)20-8-7-19(24-25-20)27-9-11-28(12-10-27)21(30)23-18-6-4-5-17(22)13-18/h4-8,13H,9-12H2,1-3H3,(H,23,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLQBNRJRELXQSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1C)C2=NN=C(C=C2)N3CCN(CC3)C(=O)NC4=CC(=CC=C4)F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(3-fluorophenyl)-4-(6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperazine-1-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological properties, and mechanisms of action.

Chemical Structure

The compound features a complex structure that includes a piperazine core linked to a pyridazine and pyrazole moiety. The presence of a fluorophenyl group enhances its pharmacological properties.

Antibacterial Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antibacterial activity. For instance, compounds similar in structure to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of DNA synthesis or disruption of cellular processes through radical species generation .

Antiplatelet Activity

This compound has been investigated for its potential as a P2Y12 receptor antagonist, which is crucial for platelet aggregation inhibition. In vitro studies demonstrated that it could effectively inhibit ADP-induced platelet aggregation, suggesting its utility in preventing thrombotic events . The selectivity and potency of such compounds make them promising candidates for further development in cardiovascular therapies.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Pyrazole Ring : Utilizing 3,4,5-trimethylpyrazole as a key building block.

- Pyridazine Attachment : Achieved through coupling reactions with appropriate electrophiles.

- Final Carboxamide Formation : Involves the reaction of the piperazine derivative with carboxylic acid derivatives.

The purity and structural integrity are confirmed through techniques such as NMR spectroscopy and mass spectrometry.

Case Studies

Case Study 1: Antibacterial Efficacy

A study published in Antibiotics evaluated various pyrazole derivatives against ESKAPE pathogens, revealing that compounds with similar scaffolds to this compound exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) below 10 µg/mL against resistant strains .

Case Study 2: Platelet Aggregation Inhibition

In a pharmacological study assessing novel P2Y12 antagonists, this compound was found to significantly reduce platelet aggregation in vitro at concentrations as low as 0.5 µM. This effect was attributed to its high affinity for the P2Y12 receptor compared to existing antiplatelet agents .

Research Findings Summary Table

相似化合物的比较

Structural and Functional Analogues

Table 1: Comparison of Structural Analogs

Key Observations

Substituent Effects on Bioactivity: Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in PKM-833 and compounds enhances metabolic stability and target binding via hydrophobic and electronic effects. In contrast, the target compound’s 3-fluorophenyl group may offer similar benefits but with reduced steric bulk . Heterocyclic Moieties: Pyridazine (in PKM-833 and the target compound) and benzoxazinone () contribute to π-π interactions, while trimethylpyrazole in the target compound could improve lipophilicity and membrane permeability compared to bulkier groups like chroman .

Synthesis Strategies :

- Carboxamide bond formation is a common step, achieved via coupling reagents like HCTU () or oxidation of thioureas (). The target compound’s synthesis likely involves similar methods, such as reacting a pyridazine-piperazine intermediate with 3-fluorophenyl isocyanate .

Pharmacological Potential: PKM-833’s FAAH inhibition suggests the target compound may target similar enzymes, but its trimethylpyrazole group could alter selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。